4,7-Dimethyl-2-methylidene-1,3-dioxepane
Overview
Description
4,7-Dimethyl-2-methylidene-1,3-dioxepane , also known as trans-4,7-dimethyl-2-methylene-1,3-dioxepane , is a chemical compound with the molecular formula C8H14O2 . It falls within the class of dioxepanes, which are five-membered cyclic ethers containing two oxygen atoms. The compound exhibits interesting properties due to its unique structure, making it a subject of scientific investigation .
Molecular Structure Analysis
The molecular structure of This compound consists of a five-membered ring with two oxygen atoms and two methyl groups. The trans configuration indicates that the methylidene group (CH2) is on opposite sides of the ring. The stereochemistry plays a crucial role in its reactivity and properties. Researchers use techniques like NMR spectroscopy and X-ray crystallography to elucidate its precise structure .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its strained ring system and the presence of the methylidene group. Potential reactions include ring-opening reactions, nucleophilic substitutions, and rearrangements. Investigating its behavior under various conditions provides insights into its versatility and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
While specific mechanisms of action may vary depending on the context, 4,7-Dimethyl-2-methylidene-1,3-dioxepane could participate in reactions involving ring-opening or ring-closing processes. Its strained ring system may lead to interesting transformations, making it a valuable building block for synthetic chemistry. Further studies are needed to uncover its precise mechanisms in different reactions .
Properties
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-13-4 | |
Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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